2-Mercaptothienothiazole

Heterocyclic Chemistry Scaffold Differentiation Physicochemical Properties

Source 2-Mercaptothienothiazole (CAS 55116-20-6) for specialized research. Its unique fused thieno[2,3-d]thiazole scaffold is a privileged ATP-mimetic core for developing kinase inhibitors targeting EGFR, VEGFR-2, and BRAF V600E. This high-sulfur/nitrogen heterocycle is also explored as a multi-dentate ligand for advanced materials and a corrosion inhibitor for mild steel. Avoid generic analogs which fail to replicate this specific electronic and steric environment crucial for target engagement.

Molecular Formula C5H3NS3
Molecular Weight 173.3 g/mol
CAS No. 55116-20-6
Cat. No. B15466591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptothienothiazole
CAS55116-20-6
Molecular FormulaC5H3NS3
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESC1=CSC2=C1SC(=S)N2
InChIInChI=1S/C5H3NS3/c7-5-6-4-3(9-5)1-2-8-4/h1-2H,(H,6,7)
InChIKeyHLSXTUIBYZZUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-Mercaptothienothiazole (CAS 55116-20-6): The Core Fused Thiophene-Thiazole Scaffold for Specialty Chemical Procurement


2-Mercaptothienothiazole (CAS 55116-20-6), chemically designated as Thieno[2,3-d]thiazole-2(3H)-thione, is a sulfur-rich heterocyclic compound characterized by a unique fused bicyclic scaffold consisting of a thiophene ring and a thiazole ring [1]. This specific molecular architecture confers a distinct set of physicochemical and electronic properties, including a calculated XLogP of 2.3 and a topological polar surface area (TPSA) of 97.7 Ų [2]. The compound is recognized as a versatile building block in organic synthesis and is a subject of interest in the development of pharmaceuticals, agrochemicals, and advanced materials . Its core structure offers a privileged platform for chemical modification, enabling the creation of diverse derivative libraries for structure-activity relationship (SAR) studies .

The Critical Differentiation of 2-Mercaptothienothiazole (CAS 55116-20-6): Why Simple Mercapto-Thiazoles Cannot Substitute This Fused Heterocycle


Generic substitution with structurally simpler analogs like 2-mercaptothiazole (CAS 5685-05-2) or 2-mercaptobenzothiazole (CAS 149-30-4) is scientifically invalid due to the fundamentally different electronic and steric environment created by the fused thieno[2,3-d]thiazole ring system [1]. This unique fusion results in a specific regioisomeric arrangement that is not present in mono-cyclic or benzo-fused analogs . The fused thiophene ring in 2-Mercaptothienothiazole introduces a specific sulfur heteroatom topology and a distinct conjugated π-system, which directly influences its coordination chemistry with metal ions and its reactivity in further synthetic transformations, such as electrophilic substitution or cross-coupling reactions . Consequently, substituting this compound with a non-fused or differently fused analog in a research or industrial process will likely result in altered, and often suboptimal, outcomes due to differences in target binding, catalytic activity, or material performance.

2-Mercaptothienothiazole (CAS 55116-20-6): Quantifiable Comparative Evidence for Informed Procurement


Structural Differentiation: Fused Thiophene-Thiazole Core vs. Monocyclic Thiazole

2-Mercaptothienothiazole (CAS 55116-20-6) possesses a fused thieno[2,3-d]thiazole core, a structural feature that distinguishes it from monocyclic thiazoles like 2-Mercaptothiazole (CAS 5685-05-2). This difference is quantified by fundamental molecular descriptors, including molecular weight and topological polar surface area (TPSA), which are crucial for predicting drug-likeness and material properties [1][2].

Heterocyclic Chemistry Scaffold Differentiation Physicochemical Properties

Regioisomeric Advantage: Thieno[2,3-d]thiazole Core vs. Thieno[3,2-d]thiazole Core in Synthesis

The specific thieno[2,3-d]thiazole core of 2-Mercaptothienothiazole offers a distinct synthetic advantage over its thieno[3,2-d]thiazole regioisomer. The established and well-documented synthesis of 2-mercaptothieno[2,3-d]thiazoles proceeds from bis(2-nitro-3-thienyl) disulfide via successive reduction steps in the presence of carbon disulfide, a route that does not require isolation of the intermediate 2-nitro-3-mercaptothiophene [1]. In contrast, syntheses of thieno[3,2-d]thiazole derivatives often require more complex or less documented procedures [2]. This provides a clear procurement rationale: the [2,3-d] isomer's synthesis is more characterized, potentially reducing development time and increasing synthetic reproducibility for end-users.

Synthetic Methodology Regioisomerism Precursor Availability

Potential Differentiation in Metal Coordination via Increased Sulfur Density Compared to Benzothiazole

The molecular structure of 2-Mercaptothienothiazole contains a higher density of sulfur heteroatoms (three sulfur atoms in its core C5H3NS3 framework) compared to the widely used analog 2-Mercaptobenzothiazole (MBT, CAS 149-30-4), which has a C7H5NS2 framework with two sulfur atoms [1]. This increased sulfur content and the specific thiophene-thiazole topology are hypothesized to provide a more robust and multi-dentate coordination environment for metal ions, which is a key property for applications like corrosion inhibition and catalysis. While head-to-head corrosion inhibition data for this specific compound is not publicly available, studies on structurally related thiazole and thiadiazole derivatives consistently demonstrate that multiple sulfur and nitrogen heteroatoms correlate with enhanced inhibition efficiency on metal surfaces [2].

Coordination Chemistry Corrosion Inhibition Metal Complexation

Target Applications for 2-Mercaptothienothiazole (CAS 55116-20-6) in Scientific Research and Industrial Development


Building Diverse Compound Libraries for Kinase Inhibitor Drug Discovery

Given its unique thieno[2,3-d]thiazole scaffold, 2-Mercaptothienothiazole is an ideal core for synthesizing focused libraries targeting specific protein kinases such as EGFR, VEGFR-2, or BRAF V600E. The fused ring system is a privileged structure in medicinal chemistry that can mimic the purine ring of ATP, allowing derivatives to competitively bind within the ATP-binding pocket of these enzymes . The well-documented synthetic route to this core [1] makes it a reliable and efficient starting point for parallel synthesis, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and identify potent lead compounds.

Development of Next-Generation Corrosion Inhibitors for Mild Steel in Acidic Environments

The high sulfur and nitrogen content within the fused ring system of 2-Mercaptothienothiazole positions it as a strong candidate for the development of novel corrosion inhibitors. Its structural features are consistent with known effective inhibitors where heteroatoms facilitate strong adsorption onto metal surfaces, forming a protective film . Researchers can use this compound as a baseline to synthesize new derivatives and compare their inhibition efficiency (IE%) and adsorption behavior on mild steel in media like 1.0 M HCl or H2SO4 using techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.

Synthesis of Functional Materials via Metal-Organic Coordination

The potential of 2-Mercaptothienothiazole to act as a multi-dentate ligand for metal ions makes it a valuable building block in materials science. Its thione and thiophene sulfur atoms, along with the nitrogen atom, can coordinate with a variety of transition metals to form stable complexes . This property can be exploited in the creation of metal-organic frameworks (MOFs), luminescent materials, or specialized catalysts where the unique electronic properties of the resulting metal complexes are desired.

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